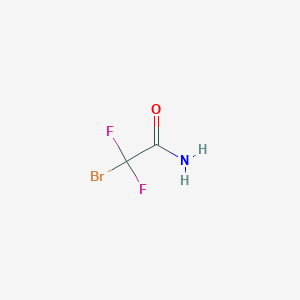

2-Brom-2,2-difluoracetamid

Übersicht

Beschreibung

Bromodifluoroacetamide (BDFAA) is a fluorinated organic compound with a wide range of applications in scientific research, ranging from biochemistry to pharmaceuticals. BDFAA is a colorless, odorless, and crystalline solid at room temperature, with a molecular weight of 187.99 g/mol. It is a derivative of difluoroacetic acid, and has a slightly acidic nature due to the presence of the bromine atom. BDFAA is a versatile compound that has been used in a variety of laboratory experiments, including the synthesis of new compounds and the study of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

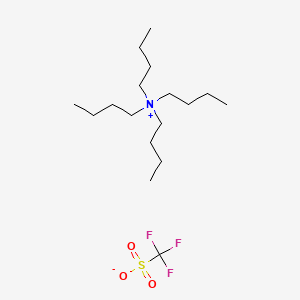

Cu-katalysierte Arylierung von Brom-Difluor-Acetamiden

Diese Anwendung umfasst die Herstellung aromatischer Amide aus 2-Brom-2,2-difluoracetamiden unter Verwendung einer kupferkatalysierten direkten Arylierung. Arylboronsäuren, Aryltrialkoxysilane und Dimethyl-aryl-sulfoniumsalze werden als Quelle für die Arylsubstituenten verwendet. Diese Methode wurde erfolgreich für die schnelle Herstellung verschiedener aromatischer Amide in guten bis ausgezeichneten Ausbeuten eingesetzt .

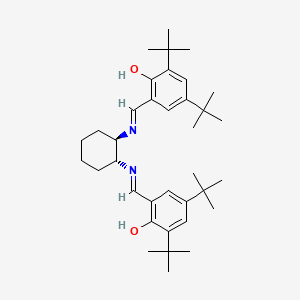

Photoinduzierte Tandem Radikal Cyclisierung/Heteroarylierung

Es wurde eine durch sichtbares Licht induzierte Tandem-Radikal-intramolekulare 5-exo-trig Cyclisierung/Heteroarylierung zwischen N-Allyl-2-brom-2,2-difluoracetamiden und Chinoxalin-2(1H)-onen oder Cumarinen entwickelt, ohne einen externen Photokatalysator. Dieser neue Ansatz ermöglicht die Herstellung einer breiten Palette wertvoller α,α-Difluor-γ-Lactam-verknüpfter Chinoxalin-2(1H)-one und Cumarine .

Safety and Hazards

Bromodifluoroacetamide dust can irritate the eyes and respiratory tract, and may have an irritating effect on the skin . When using, it’s important to avoid direct contact with skin and eyes, and make sure to operate in a well-ventilated place . Care should be taken during storage and transportation to prevent mixing with other chemicals or exposure to high temperatures or sources of ignition .

Wirkmechanismus

Target of Action

It is used in the preparation of aromatic amides , which are ubiquitous in a vast range of biologically active compounds, marketed drugs, and a broad spectrum of agrochemicals .

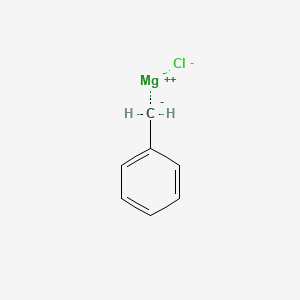

Mode of Action

2-Bromo-2,2-difluoroacetamide is utilized in a copper-catalyzed direct arylation . This process involves the oxidative addition of a 2-bromo-2,2-difluoroacetamide unit on an appropriately tuned metal nuclei, forming an organometallic intermediate . This is followed by a rearrangement possibly via a CF2-carbene complex .

Biochemical Pathways

The compound plays a crucial role in the synthesis of aromatic amides , which are involved in numerous biochemical pathways due to their prevalence in biologically active compounds and drugs .

Result of Action

The result of the action of 2-Bromo-2,2-difluoroacetamide is the successful preparation of diverse aromatic amides in good-to-excellent yields . The reactions are insensitive to the electronic nature of the aryl groups, as both electron-rich and electron-deficient aryls can be successfully introduced .

Action Environment

It’s worth noting that the reactions involving this compound have been successfully scaled up to gram quantities , suggesting a level of stability under various conditions.

Eigenschaften

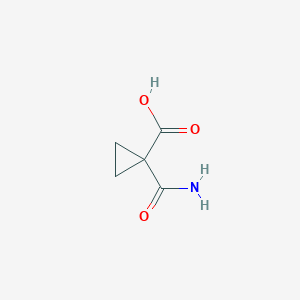

IUPAC Name |

2-bromo-2,2-difluoroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2BrF2NO/c3-2(4,5)1(6)7/h(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWAMAZWCUQBBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90381996 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2169-67-7 | |

| Record name | 2-Bromo-2,2-difluoroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90381996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromodifluoroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

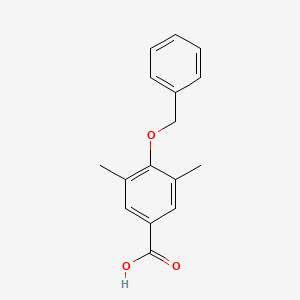

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.